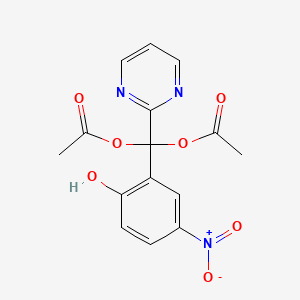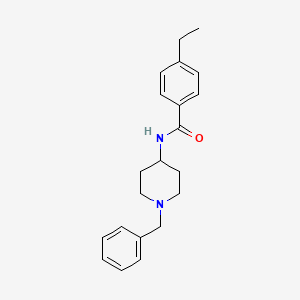
(2-hydroxy-5-nitrophenyl)(pyrimidin-2-yl)methylene diacetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves starting from specific nitrate salts or enaminones to construct the target molecule. Techniques such as X-ray diffraction analysis are employed to reveal interactions that contribute to the compound's structural characteristics. For instance, compounds like N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine have been synthesized, showcasing the methodology applicable to similar compounds (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Molecular Structure Analysis
Molecular structure analysis often involves crystalline and spectroscopic studies to understand the arrangement and interactions within the compound. Techniques such as X-ray diffraction are pivotal in determining the crystal class, cell parameters, and conformation of molecules such as 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one, which could provide insights into the molecular structure of similar nitrophenyl and pyrimidinyl compounds (Savant et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature may involve nitrosation processes leading to the formation of hydroxyiminomethyl groups or dehydrated cyano groups, as seen in reactions involving 4,6-dimethyl- and 4-methyl-6-phenyl-pyrimidin-2-ols (Boulton, Hurst, Mcomie, & Tute, 1967). These reactions highlight the compound's reactive nature and its potential for further chemical transformations.
Physical Properties Analysis
The physical properties of such compounds often encompass crystalline behavior, solubility, and thermal stability. Understanding these properties requires detailed analytical studies, including spectroscopy and thermal analysis. For example, the synthesis and characterization of polyimides derived from similar aromatic compounds provide insights into solubility, thermal stability, and hydrophobicity, which are crucial for assessing the physical properties of related compounds (Huang et al., 2017).
Chemical Properties Analysis
Analyzing the chemical properties involves studying the compound's reactivity, interaction with other molecules, and potential as a chemosensor. Research on compounds like 5-[{(2-hydroxynaphthalen-1-yl)methylene}amino]pyrmidine-2,4(1H,3H)-dione showcases the chemical behavior and reactivity towards specific ions, providing a foundation for understanding the chemical properties of "(2-hydroxy-5-nitrophenyl)(pyrimidin-2-yl)methylene diacetate" (Singh et al., 2013).
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
(2-Hydroxy-5-nitrophenyl)(pyrimidin-2-yl)methylene diacetate and its derivatives have been studied for their potential anticancer activities. For instance, a study by Aslan, Akkoç, and Kökbudak (2020) explored the anticancer properties of various metal complexes prepared from a Schiff base related to this compound. These complexes showed significant antiproliferative activity against the human epithelial lung carcinoma cell line (A549), demonstrating potential applications in cancer treatment (Aslan, Akkoç, & Kökbudak, 2020).
Molecular Structure Analysis
Savant et al. (2015) focused on the synthesis and molecular structure analysis of a novel nitro and 2-hydroxyphenyl functionalized pyrimidinone, closely related to (2-hydroxy-5-nitrophenyl)(pyrimidin-2-yl)methylene diacetate. Their study emphasized the importance of crystallographic analysis in understanding the properties of such compounds, which can be crucial for further pharmaceutical applications (Savant et al., 2015).
Aldose Reductase Inhibition and Antioxidant Properties
La Motta et al. (2007) investigated pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural similarities with (2-hydroxy-5-nitrophenyl)(pyrimidin-2-yl)methylene diacetate. These derivatives exhibited significant inhibitory potency against aldose reductase (ALR2) and also demonstrated notable antioxidant properties. This suggests potential therapeutic applications in conditions where ALR2 inhibition and antioxidant effects are beneficial (La Motta et al., 2007).
Eigenschaften
IUPAC Name |
[acetyloxy-(2-hydroxy-5-nitrophenyl)-pyrimidin-2-ylmethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O7/c1-9(19)24-15(25-10(2)20,14-16-6-3-7-17-14)12-8-11(18(22)23)4-5-13(12)21/h3-8,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFKWMVOMGVWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=C(C=CC(=C1)[N+](=O)[O-])O)(C2=NC=CC=N2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-5-nitrophenyl)(pyrimidin-2-yl)methanediyl diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)
![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4625959.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4625970.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)
![4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)